(5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
(5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Brand Name:
Vulcanchem
CAS No.:
58955-94-5
VCID:
VC0116473
InChI:
InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
SMILES:
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Molecular Formula:
C15H14N2O3
Molecular Weight:
270.28 g/mol
(5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
CAS No.: 58955-94-5
Reference Standards
VCID: VC0116473
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol
CAS No. | 58955-94-5 |
---|---|
Product Name | (5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Molecular Formula | C15H14N2O3 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Standard InChI | InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+ |
Standard InChIKey | PRGQOPPDPVELEG-OKILXGFUSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O |
SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O |
Synonyms | (10R,11S)-rel-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide; cis-10,11-Dihydro-10,11-dihydroxycarbamazepine |
PubChem Compound | 13726065 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume